molecular formula C18H14F3N3O B2940357 2,3,4-trifluoro-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide CAS No. 2034350-99-5

2,3,4-trifluoro-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide

Cat. No. B2940357
CAS RN: 2034350-99-5
M. Wt: 345.325
InChI Key: VHYMVAWNZNCPBP-UHFFFAOYSA-N
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Description

2,3,4-trifluoro-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is synthesized using a specific method and has been extensively researched for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.

Scientific Research Applications

Heterocyclic Synthesis

Compounds structurally related to 2,3,4-trifluoro-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide have been utilized in the synthesis of various heterocycles. For example, thiophenylhydrazonoacetates have been used in the creation of pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives, highlighting the versatility of these compounds in heterocyclic chemistry (Mohareb et al., 2004).

Antiviral Applications

Benzamide-based 5-aminopyrazoles and their derivatives have shown significant antiviral activities against the H5N1 subtype of the influenza A virus, suggesting a promising route for the development of new antiviral agents. These compounds were synthesized through reactions involving benzoyl isothiocyanate with various reagents, displaying the potential of benzamide derivatives in medicinal chemistry (Hebishy et al., 2020).

Agrochemical Applications

Pyrazole carboxamide derivatives, similar in structure to the compound of interest, have been explored for their agrochemical properties. Specifically, novel 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide compounds were synthesized and evaluated for their nematocidal activity against M. incognita, demonstrating the potential utility of such compounds in agriculture (Zhao et al., 2017).

Material Science Applications

The synthesis of well-defined poly(p-benzamide) and block copolymers containing aramide structures has been reported, indicating the use of benzamide derivatives in the development of new materials with specific properties. These materials could find applications in various fields, including electronics, textiles, and biocompatible materials (Yokozawa et al., 2002).

Organic Synthesis

The synthesis of trifluoromethyl-containing polysubstituted aromatic compounds via Diels–Alder reactions highlights the role of trifluoromethylated compounds in organic synthesis. These reactions provide efficient routes to complex aromatic structures, which could be beneficial in pharmaceuticals, agrochemicals, and material science (Kondratov et al., 2015).

properties

IUPAC Name

2,3,4-trifluoro-N-[2-(4-phenylpyrazol-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3O/c19-15-7-6-14(16(20)17(15)21)18(25)22-8-9-24-11-13(10-23-24)12-4-2-1-3-5-12/h1-7,10-11H,8-9H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHYMVAWNZNCPBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN(N=C2)CCNC(=O)C3=C(C(=C(C=C3)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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